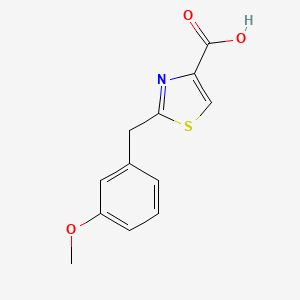
2-(3-メトキシベンジル)-1,3-チアゾール-4-カルボン酸
説明
2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学的研究の応用
2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biochemical assays.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It can be used in the development of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the thiazole derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, potentially yielding thiazolidines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 2-(3-Methoxybenzyl)-1,3-thiazolidine-4-carboxylic acid or 2-(3-Methoxybenzyl)-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Antimicrobial Activity: The thiazole ring can disrupt microbial cell membranes or interfere with essential metabolic processes, leading to cell death.
類似化合物との比較
2-(3,4-Dimethoxybenzyl)-1,3-thiazole-4-carboxylic acid: Similar structure with an additional methoxy group, which may enhance solubility and stability.
2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid: Lacks the benzyl group, potentially altering its reactivity and biological activity.
2-(3-Methoxybenzyl)-1,3-thiazolidine-4-carboxylic acid: Reduced form of the thiazole ring, which may affect its chemical properties and applications.
Uniqueness: 2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the methoxybenzyl group and the thiazole ring, which confer distinct chemical reactivity and potential biological activities
特性
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-9-4-2-3-8(5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUUUPGIUKZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















